![molecular formula C4H2N4O4 B7901520 1,2,4,5-Tetrazine-3,6-dicarboxylic acid](/img/structure/B7901520.png)
1,2,4,5-Tetrazine-3,6-dicarboxylic acid
Overview
Description
1,2,4,5-Tetrazine-3,6-dicarboxylic acid is a chemical compound with the molecular formula C4H2N4O4 . It has an average mass of 170.083 Da and a monoisotopic mass of 170.007599 Da .
Synthesis Analysis
The synthesis of 1,2,4,5-Tetrazine-3,6-dicarboxylic acid involves several steps. The first step involves the preparation of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. This is followed by the conversion of the disodium salt to dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. The final step involves the esterification of the dihydro acid to form the dimethyl ester .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrazine-3,6-dicarboxylic acid consists of a tetrazine ring, which is a six-membered ring with four nitrogen atoms and two carbon atoms. The 3 and 6 positions of the ring are substituted with carboxylic acid groups .Chemical Reactions Analysis
1,2,4,5-Tetrazine-3,6-dicarboxylic acid can participate in various chemical reactions. For example, it can be used in the synthesis of N-substituted dibenzoazepine-pyridazine derivatives via Diels-Alder reaction of dibenzoazepines with tetrazines . It can also be incorporated into the chemically stable UiO-66 structure by a postsynthetic linker exchange reaction to create an optical sensor material for the detection of oxidative agents .Physical And Chemical Properties Analysis
1,2,4,5-Tetrazine-3,6-dicarboxylic acid has a density of 1.9±0.1 g/cm3. It has a boiling point of 625.7±38.0 °C at 760 mmHg. The exact mass is 170.007599 and the molecular formula is C4H2N4O4 .Scientific Research Applications
Synthesis of Esters and Amides : These compounds have been synthesized and characterized, but showed poor inhibitory activities against cancer cell lines (Zhang et al., 2009).
Characterization of Dialkyl Esters : A series of dialkyl esters of 1,2,4,5-tetrazine-3,6-dicarboxylic acid have been synthesized and characterized (Frebort et al., 2008).
Coordination Chemistry : These derivatives exhibit unique coordination chemistry, characterized by electron and charge transfer phenomena, and are used in supramolecular materials (Kaim, 2002).
Biochemical Properties : Investigated for antibacterial, antioxidant, and anticorrosion characteristics, particularly in sol-gel coatings on SS316L steel (Jaiswal et al., 2013).
Bioorthogonal Coupling Agents : Utilized in bioorthogonal coupling, intracellular small molecule imaging, and genetically targeted protein tagging, among other applications (Yang et al., 2012).
Optical Sensor for Oxidizing Gases : Used in the creation of an optical sensor material for the detection of oxidative agents such as nitrous gases (Nickerl et al., 2015).
Corrosion Inhibition : Demonstrated inhibition effect on the corrosion of mild steel in acidic media (Elkadi et al., 2000).
Chemical Biology Tools : Used in the synthesis of challenging substrates like asymmetrically disubstituted alkyltetrazines (Ros et al., 2020).
Energetic Materials : Investigated as potential components for energetic materials (Chavez et al., 2017).
Photo- and Electroactive Materials : Used in the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2021).
properties
IUPAC Name |
1,2,4,5-tetrazine-3,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOPFPWGMCWLBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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